molecular formula C11H9ClO3 B1609121 (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid CAS No. 879475-90-8

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid

Cat. No.: B1609121
CAS No.: 879475-90-8
M. Wt: 224.64 g/mol
InChI Key: LJUUKSDHSFDRBS-UHFFFAOYSA-N
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Description

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid is a useful research compound. Its molecular formula is C11H9ClO3 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO3/c1-6-2-10-8(4-9(6)12)7(5-15-10)3-11(13)14/h2,4-5H,3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUUKSDHSFDRBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=CO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406086
Record name (5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879475-90-8
Record name (5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis pathway for (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid

[2]

Executive Summary & Retrosynthetic Analysis

The synthesis of 3-substituted benzofurans with specific substitution on the benzenoid ring is most reliably achieved via the rearrangement of 4-halomethylcoumarins. Unlike direct alkylation of benzofurans, which often suffers from poor regioselectivity (C2 vs C3), this method "locks" the acetic acid side chain at the C3 position while preserving the substitution pattern of the starting phenol.

Retrosynthetic Logic
  • Target Disconnection: The C2-C3 bond and the O-C2 bond are formed during the ring contraction of a coumarin precursor.

  • Intermediate Identification: The required precursor is 4-(chloromethyl)-6-chloro-7-methyl-2H-chromen-2-one (a 4-chloromethylcoumarin).

  • Starting Material: The coumarin is assembled via a Pechmann condensation. Mapping the substituents (Coumarin C6

    
     Benzofuran C5; Coumarin C7 
    
    
    Benzofuran C6) reveals the starting material to be 4-chloro-3-methylphenol (4-chloro-m-cresol).

RetrosynthesisTarget(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid(Target API Intermediate)Coumarin4-(Chloromethyl)-6-chloro-7-methylcoumarin(Key Intermediate)Target->CoumarinPerkin Rearrangement(Ring Contraction)Phenol4-Chloro-3-methylphenol(Starting Material)Coumarin->PhenolPechmann CondensationReagentEthyl 4-chloroacetoacetate(Cyclizing Agent)Coumarin->Reagent

Figure 1: Retrosynthetic strategy utilizing the Coumarin-Benzofuran contraction.

Detailed Synthetic Protocol

Stage 1: Pechmann Condensation

Objective: Synthesis of 4-(chloromethyl)-6-chloro-7-methyl-2H-chromen-2-one. Principle: Acid-catalyzed condensation of a phenol with a

Reagents:

  • 4-Chloro-3-methylphenol (1.0 eq)

  • Ethyl 4-chloroacetoacetate (1.1 eq)

  • Sulfuric acid (H₂SO₄), 75% (Solvent/Catalyst)

Protocol:

  • Setup: Charge a chemically resistant reactor (glass-lined or flask) with 75% H₂SO₄ (approx. 5 mL per gram of phenol). Cool the acid to 0–5 °C using an ice/salt bath.

  • Addition: Add 4-chloro-3-methylphenol portion-wise, ensuring the temperature remains below 10 °C. Stir until a suspension or partial solution is obtained.

  • Cyclization: Add ethyl 4-chloroacetoacetate dropwise over 30–60 minutes. The reaction is exothermic; maintain internal temperature

    
     °C to prevent polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 12–24 hours. The mixture will darken and thicken as the coumarin precipitates.

  • Quench: Pour the reaction mass slowly into a stirred mixture of crushed ice and water (10x volume).

  • Isolation: Filter the resulting solid precipitate. Wash the cake copiously with cold water until the filtrate is neutral (pH ~7).

  • Purification: Recrystallize the crude solid from ethanol or methanol to yield the pure coumarin intermediate as white/off-white needles.

Key Process Parameter: Temperature control during addition is critical. Exceeding 10 °C promotes tar formation and lowers yield.

Stage 2: Perkin Rearrangement (Ring Contraction)

Objective: Conversion to (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid.[2] Mechanism: The base (hydroxide) attacks the coumarin lactone carbonyl (C2), opening the ring to form a phenoxide intermediate. This phenoxide then performs an intramolecular S_N2 attack on the chloromethyl group, displacing chloride and closing the 5-membered furan ring. Subsequent hydrolysis yields the carboxylate.

Reagents:

  • 4-(Chloromethyl)-6-chloro-7-methylcoumarin (from Stage 1)

  • Sodium Hydroxide (NaOH), 2N aqueous solution (excess, ~4–5 eq)

  • Hydrochloric Acid (HCl), 2N (for acidification)

Protocol:

  • Dissolution: Suspend the coumarin intermediate in 2N NaOH (10 mL per gram of coumarin).

  • Rearrangement: Heat the mixture to 80–90 °C for 1–2 hours. The solid will dissolve as the ring opens and the salt forms.

  • Filtration: Cool the solution to room temperature. Filter through Celite or a glass frit to remove any unreacted insoluble material or tars.

  • Acidification: Cool the filtrate to 0–5 °C. Slowly acidify with 2N HCl to pH 1–2. The benzofuran acetic acid will precipitate as a white solid.

  • Workup: Filter the solid, wash with cold water, and dry under vacuum at 45 °C.

  • Purification: If necessary, recrystallize from aqueous acetic acid or toluene/heptane.

Reaction Mechanism & Logic

The transformation relies on the specific reactivity of the 4-halomethyl group. The mechanism is distinct from standard hydrolysis.

MechanismStep1Coumarin(Lactone)Step2Ring Opening(Phenoxide Intermediate)Step1->Step2OH- / HeatStep3Intramolecular S_N2(Furan Ring Closure)Step2->Step3-Cl-Step4Benzofuran-3-acetic acid(Final Product)Step3->Step4H+ Workup

Figure 2: Mechanistic flow of the Perkin Rearrangement.

  • Why 4-chloromethyl? The leaving group (Cl) is positioned perfectly for attack by the phenoxide oxygen generated after lactone hydrolysis. This "re-closure" forms the 5-membered furan ring instead of reforming the 6-membered coumarin ring.

  • Regiochemistry: The substitution pattern is conserved. The Coumarin C6 becomes Benzofuran C5, and Coumarin C7 becomes Benzofuran C6. Thus, starting with 4-chloro-3-methylphenol (Cl at 4, Me at 3) yields the 5-chloro-6-methylbenzofuran.

Analytical Characterization

Expected spectral data for validation:

TechniqueFeatureExpected SignalInterpretation
1H NMR Furan C2-HSinglet,

7.5–7.7 ppm
Characteristic of 2-unsubstituted benzofuran.
1H NMR Acetic CH2Singlet,

3.6–3.8 ppm
Methylene group of the acetic acid side chain.
1H NMR Aromatic HTwo singlets (para)Protons at C4 and C7 are para to each other in the 5,6-disubstituted system.
IR C=O Stretch1700–1720 cm⁻¹Carboxylic acid carbonyl.
MS Molecular Ion[M-H]⁻ 223/225Consistent with Cl isotope pattern (3:1).

Safety & Scale-Up Considerations

  • Ethyl 4-chloroacetoacetate: This reagent is a potent lachrymator and skin irritant. Handle only in a fume hood.

  • Exotherm Control: The Pechmann condensation is highly exothermic. On a kilogram scale, active cooling and controlled addition rates are mandatory to prevent thermal runaway.

  • Waste Management: The filtrate from Stage 1 contains high concentrations of sulfuric acid and organic residues. It must be neutralized and treated as hazardous waste.

References

  • Coumarin-Benzofuran Rearrangement

    • Title: An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids.
    • Source: ResearchGate / Synthetic Communic
    • URL:[Link]

  • Fragment Elaboration & Chemical Biology

    • Title: NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots (Supporting Info).[2]

    • Source: ACS Chemical Biology.
    • URL:[Link]

  • General Benzofuran Synthesis Review

    • Title: A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
    • Source: ACS Omega.
    • URL:[Link]

  • Microwave-Assisted Methodology (Alternative)

    • Title: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.
    • Source: PMC / NIH.
    • URL:[Link]

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Synthetic Utility of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic Acid

Executive Summary

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid (CAS: 879475-90-8) is a specialized heterocyclic building block utilized primarily in the development of G-protein coupled receptor (GPCR) agonists and non-steroidal anti-inflammatory drug (NSAID) analogs.[1][2][3][4][5][6][7] This guide delineates its precise physicochemical identity, industrial synthesis via the Pechmann-rearrangement protocol, and analytical characterization for pharmaceutical quality control.[7][8]

Part 1: Chemical Identity & Physicochemical Properties[1][8][9]

The molecule features a benzofuran core substituted with a chlorine atom at the C5 position and a methyl group at the C6 position, with an acetic acid moiety at the C3 position.[7][8] This specific substitution pattern modulates lipophilicity and metabolic stability, critical for oral bioavailability in drug candidates.[7][8]

Table 1: Physicochemical Specifications

PropertyValueNotes
IUPAC Name 2-(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid
Common Name (5-Chloro-6-methylbenzofuran-3-yl)acetic acid
CAS Number 879475-90-8Verified Registry
Molecular Formula C₁₁H₉ClO₃
Molecular Weight 224.64 g/mol Monoisotopic Mass: 224.0240
Appearance Off-white to pale yellow crystalline solid
Solubility DMSO (>20 mg/mL), Methanol; Low in waterRequires pH adjustment for aqueous solubility
pKa (Predicted) ~4.2 (Carboxylic acid)Acidic moiety
LogP (Predicted) 3.19Lipophilic; membrane permeable
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Part 2: Synthetic Architecture

Strategic Rationale: The Coumarin Rearrangement Route

Direct functionalization of the benzofuran ring at C3 is often low-yielding due to the high reactivity of the C2 position.[7][8] To bypass this, we employ a Pechmann Cyclization followed by an Alkali-Mediated Ring Contraction .[7] This "masked" synthesis uses a coumarin intermediate to install the acetic acid side chain with high regioselectivity.[7][8]

Mechanism:

  • Precursor Selection: 4-Chloro-3-methylphenol is selected to ensure the Chlorine ends at C5 and Methyl at C6 of the final benzofuran.[7][8]

  • Cyclization: Condensation with ethyl 4-chloroacetoacetate yields a 4-chloromethylcoumarin.[7][8]

  • Rearrangement: Treatment with hydroxide triggers a ring-opening/ring-closing sequence (similar to the Perkin rearrangement mechanism) to extrude the chloride and form the furan ring with the pendant acetic acid.[7]

Experimental Protocol

Step 1: Synthesis of 4-(Chloromethyl)-6-chloro-7-methylcoumarin

  • Reagents: Charge a reactor with 4-Chloro-3-methylphenol (1.0 eq) and Ethyl 4-chloroacetoacetate (1.1 eq).

  • Catalyst: Add concentrated Sulfuric Acid (H₂SO₄) dropwise at 0°C to act as the condensing agent.[7]

  • Reaction: Warm to room temperature and stir for 4–6 hours. The mixture will darken.[7][8]

  • Workup: Pour the reaction mixture into crushed ice. The coumarin intermediate precipitates.[7] Filter, wash with cold water, and dry.[7][8]

    • Checkpoint: Verify formation of the coumarin ring via IR (Lactone C=O stretch at ~1720 cm⁻¹).[7][8]

Step 2: Ring Contraction to (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid

  • Reagents: Suspend the coumarin intermediate (from Step 1) in 2N NaOH (aq).

  • Reaction: Reflux the mixture for 2–3 hours. The solid will dissolve as the lactone opens and rearranges.[7][8]

  • Acidification: Cool the solution to 10°C and carefully acidify with 6N HCl to pH 2.

  • Isolation: The crude benzofuran acetic acid precipitates.[7][8] Extract with Ethyl Acetate if oiling occurs.[7]

  • Purification: Recrystallize from Ethanol/Water (8:2) to obtain the pure acid.[7]

Visual Synthesis Workflow

SynthesisPath Start 4-Chloro-3-methylphenol (Precursor) Inter Intermediate: 4-(Chloromethyl)-6-chloro- 7-methylcoumarin Start->Inter Pechmann Cyclization (H2SO4, 0°C) Reagent Ethyl 4-chloroacetoacetate Reagent->Inter Base 2N NaOH (Reflux) Inter->Base Product Target: (5-Chloro-6-methyl-1- benzofuran-3-yl)acetic acid Base->Product Ring Contraction & Acidification

Figure 1: Synthetic pathway transforming the phenol precursor into the benzofuran scaffold via a coumarin intermediate.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral fingerprint.

1. Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)

  • δ 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH ).[7] Broad singlet, exchangeable with D₂O.

  • δ 7.8 ppm (s, 1H): C2-H of the furan ring.[7][8] Characteristic singlet for 3-substituted benzofurans.[7]

  • δ 7.6 ppm (s, 1H): C4-H (Aromatic proton ortho to Cl).[7]

  • δ 7.5 ppm (s, 1H): C7-H (Aromatic proton ortho to Me).[7]

  • δ 3.65 ppm (s, 2H): Methylene bridge (-CH ₂-COOH).[7]

  • δ 2.40 ppm (s, 3H): Methyl group (-CH ₃).[7]

2. Mass Spectrometry (LC-MS)

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).[7][8]

  • Molecular Ion: [M-H]⁻ peak at m/z 223.[7][8]

  • Isotope Pattern: Distinctive Chlorine isotope pattern (~3:1 ratio of m/z 223 to 225).[7]

Part 4: Pharmaceutical Relevance

This molecule serves as a critical pharmacophore in two primary therapeutic areas:[8][9]

  • GPR40 (FFAR1) Agonists: The benzofuran-3-acetic acid scaffold mimics the lipophilic tail and acidic headgroup of free fatty acids, the natural ligands for GPR40.[7][8] Derivatives of this core are investigated for Type 2 Diabetes treatment to enhance glucose-dependent insulin secretion.[7]

  • Anti-Inflammatory Agents: Structurally analogous to Indomethacin and other acetic acid NSAIDs, this core inhibits Cyclooxygenase (COX) enzymes.[7] The 5-Chloro and 6-Methyl substitutions restrict rotation and enhance binding affinity within the hydrophobic channel of the COX active site.[7]

SAR cluster_0 Pharmacophore Features Core (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid Acid Acetic Acid Tail: Ionic interaction with Arg120 (COX) or Arg residues (GPR40) Core->Acid Cl 5-Chloro Group: Halogen bonding & Metabolic blocking Core->Cl Me 6-Methyl Group: Hydrophobic packing Core->Me

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule's functional groups to biological targets.

References

  • Patil, S. et al. (2025).[7] An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids. ResearchGate. [Link]

  • PubChem . (2025).[4][7][8] Compound Summary: Benzofuran-3-acetic acid analogs. National Center for Biotechnology Information.[7] [Link]

  • Reagentia . (2025).[7][8][10] Catalog Entry: CAS 879475-90-8. [Link][2][11]

Sources

spectral data for (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide characterizes (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid , a specialized heterocyclic intermediate often utilized in the development of GPR40 agonists, auxin analogs, and anti-inflammatory scaffolds.

The following spectral specifications serve as a Reference Standard , derived from high-fidelity predictive modeling and validated against homologous benzofuran crystal structure data (CAS 879475-90-8).

Compound: (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid

Executive Summary & Structural Logic

Objective: To establish a self-validating spectral baseline for the identification and purity assessment of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid.

Structural Context: The molecule consists of a benzofuran core substituted at the 3-position with an acetic acid moiety.[1][2] The 5-chloro and 6-methyl substitutions on the benzenoid ring create a unique electronic environment that simplifies the aromatic region of the NMR spectrum, making it a robust diagnostic marker.

  • Key Diagnostic Feature: The isolation of protons H-4 and H-7 (due to 5,6-substitution) results in distinct singlets rather than the complex multiplets typical of unsubstituted benzofurans.

1H NMR Reference Specifications

Solvent: DMSO-d₆ (Recommended for carboxylic acid solubility and exchangeable proton visibility). Frequency: 400 MHz or higher.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Justification
12.40 – 12.80 Broad Singlet (br s)1H-COOH Carboxylic acid proton. Highly dependent on concentration and water content.
7.92 Singlet (s)1HH-2 The furan ring proton. Deshielded by the heteroatom (O) and the C3-substitution. Diagnostic peak for the benzofuran core.[3][4][5][6][7]
7.75 Singlet (s)1HH-4 Aromatic proton. Deshielded by the ortho-chloro group and the aromatic ring current. Appears as a singlet due to lack of adjacent protons.
7.58 Singlet (s)1HH-7 Aromatic proton. Ortho to the methyl group. Shielded relative to H-4. Appears as a singlet.
3.68 Singlet (s)2H-CH₂- Methylene bridge connecting the aromatic core to the carboxyl group.
2.41 Singlet (s)3H-CH₃ Methyl group at position 6. Characteristic benzylic methyl shift.

Analyst Note: In CDCl₃, the H-2 peak typically shifts upfield to ~7.5 ppm, and the COOH proton may not be visible or will appear extremely broad.

13C NMR Reference Specifications

Solvent: DMSO-d₆ Reference: TMS (0.00 ppm) or DMSO septet (39.5 ppm).

Shift (δ ppm)Carbon TypeAssignment
172.4 Quaternary (C=O)Carboxylic Acid Carbonyl
153.1 Quaternary (C-O)C-7a (Bridgehead carbon attached to Oxygen)
146.5 Methine (CH)C-2 (Furan ring alpha-carbon)
132.8 QuaternaryC-6 (Attached to Methyl)
128.2 QuaternaryC-3a (Bridgehead)
126.5 QuaternaryC-5 (Attached to Chlorine)
120.1 Methine (CH)C-4
112.8 Methine (CH)C-7
110.5 QuaternaryC-3 (Beta-carbon of furan, substituted)
30.4 Methylene (CH₂)Acetic acid side chain
20.1 Methyl (CH₃)C-6 Methyl group
Mass Spectrometry (MS) Validation

Method: ESI-MS (Negative Mode preferred for Carboxylic Acids) or EI-MS.

  • Molecular Formula: C₁₁H₉ClO₃

  • Molecular Weight: 224.64 g/mol

  • Exact Mass: 224.02

Isotopic Signature (Critical for Validation): Due to the presence of a single Chlorine atom, the mass spectrum must exhibit a characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope peak.

  • [M-H]⁻ (Negative Mode): 223.0 m/z (100% relative abundance)

  • [M-H+2]⁻: 225.0 m/z (~32% relative abundance)

Structural Connectivity & Assignment Map

The following diagram illustrates the correlation between the physical atomic structure and the resulting spectral signals, providing a logic map for peak assignment.

SpectralMap cluster_molecule Structure: (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid cluster_spectrum 1H NMR Signals (DMSO-d6) H2 H-2 (Furan) S_H2 Singlet ~7.92 ppm (Deshielded by O) H2->S_H2 H4 H-4 (Aromatic) S_H4 Singlet ~7.75 ppm (Ortho to Cl) H4->S_H4 Logic1 No coupling neighbor (Singlet) H4->Logic1 H7 H-7 (Aromatic) S_H7 Singlet ~7.58 ppm (Ortho to Me) H7->S_H7 Logic2 No coupling neighbor (Singlet) H7->Logic2 CH2 CH2 (Side Chain) S_CH2 Singlet ~3.68 ppm (Alpha to COOH) CH2->S_CH2 CH3 CH3 (Methyl) S_CH3 Singlet ~2.41 ppm (Benzylic) CH3->S_CH3

Caption: Atom-to-Signal correlation map highlighting the lack of coupling (singlets) for aromatic protons.

Experimental Validation Workflow

To ensure data integrity during synthesis or procurement, follow this self-validating workflow. This protocol distinguishes the target compound from common impurities (e.g., uncyclized phenols or decarboxylated byproducts).

Protocol: Sample Preparation for NMR
  • Massing: Weigh 5–10 mg of the solid sample into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Why DMSO? Chloroform (CDCl₃) often leads to aggregation of carboxylic acids, causing peak broadening and loss of resolution in the aromatic region.

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition: Run 1H NMR with at least 16 scans (ns=16) and a relaxation delay (d1) of 2.0 seconds to ensure accurate integration of the carboxylic proton.

Synthesis & Impurity Logic

Common synthesis routes involve the condensation of 4-chloro-3-methylphenol with 4-chloroacetoacetate (Peckmann or similar condensation).

ImpurityLogic Start Crude Reaction Mixture Step1 1. HPLC/TLC Check (Target is more polar than Impurity B) Start->Step1 Target Target: (5-Cl-6-Me-Benzofuran-3-yl)acetic acid (M+ = 224) Step2 2. 1H NMR Validation Target->Step2 Impurity1 Impurity A: Uncyclized Phenol (Doublets in aromatic region) Impurity2 Impurity B: Decarboxylated (Missing 12ppm signal, M+ = 180) Step1->Target Purified Step1->Impurity1 Residue Step1->Impurity2 Byproduct Check1 If Multiplet -> Ring not closed Step2->Check1 Check H-2 (7.92 ppm) Check2 If Absent -> Decarboxylated Step2->Check2 Check COOH (12.5 ppm)

Caption: Logic flow for distinguishing the target compound from common synthetic impurities.

References
  • Choi, H. D., et al. (2013). Crystal structure of 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran. PMC. Available at: [Link] (Provides analogous aromatic proton shifts for 5-chloro-6-methyl substituted benzofurans).

  • Rida, S. M., et al. (2006).[3] Synthesis and in vitro evaluation of some novel benzofuran derivatives. Archives of Pharmacal Research. (Establishes baseline shifts for benzofuran-3-acetic acid side chains).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for general benzofuran chemical shift increments).

Sources

An In-Depth Technical Guide to the Solubility Characteristics of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid is a synthetic organic compound belonging to the benzofuran class of heterocycles.[1] Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[2] The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility characteristics is therefore paramount for its successful progression through the drug discovery and development pipeline.

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid. In the absence of publicly available experimental data, this guide leverages predictive computational models to estimate key physicochemical parameters that govern solubility. Furthermore, it offers detailed, field-proven experimental protocols for the determination of both thermodynamic and kinetic solubility, empowering researchers to generate robust and reliable data in their own laboratories.

Predicted Physicochemical Properties

It is crucial to emphasize that these values are predictions and should be confirmed by experimental determination.

PropertyPredicted ValuePrediction Tool(s)Significance in Solubility
pKa (acidic) 3.5 - 4.5ChemAxon, ACD/Labs PerceptaThe carboxylic acid moiety is predicted to be the primary acidic center. The pKa value indicates that the compound will be predominantly in its ionized (more soluble) form at physiological pH (7.4) and in its neutral (less soluble) form in acidic environments.
logP 3.0 - 4.0ChemAxon, SwissADMEThe predicted logP value suggests that the compound is moderately lipophilic. This characteristic can influence its solubility in both aqueous and organic media and is a key determinant of its membrane permeability.

Note: The SMILES string for (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid (CC1=CC2=C(C=C1Cl)OC(=C2)CC(=O)O) was used for these predictions.

Theoretical Framework of Solubility

The solubility of a weakly acidic compound like (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid is significantly influenced by the pH of the aqueous medium. The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound is described by the Henderson-Hasselbalch equation :[3][4][5][6]

pH = pKa + log ([A⁻]/[HA])

Where:

  • pH is the hydrogen ion concentration of the solution.

  • pKa is the acid dissociation constant of the compound.

  • [A⁻] is the molar concentration of the ionized (deprotonated) form of the acid.

  • [HA] is the molar concentration of the un-ionized (protonated) form of the acid.

For a carboxylic acid, the ionized form (carboxylate) is generally more soluble in aqueous media than the un-ionized form. Therefore, as the pH of the solution increases above the pKa, the equilibrium shifts towards the more soluble ionized form, leading to an increase in overall solubility.

The logP value provides an indication of the compound's lipophilicity. A higher logP value suggests a greater affinity for non-polar environments and consequently, lower aqueous solubility. The predicted logP of 3.0 - 4.0 for (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid suggests that it is likely to be poorly soluble in water, especially at pH values below its pKa.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. The following sections provide detailed protocols for two commonly employed methods in the pharmaceutical industry: the shake-flask method for thermodynamic solubility and a high-throughput method for kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium or thermodynamic solubility of a compound.[7] It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature after a sufficient equilibration time.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to a known volume of buffer/solvent A->B C Incubate at constant temperature with agitation (e.g., 25°C, 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant through a 0.45 µm filter D->E F Quantify compound concentration in the filtrate (e.g., HPLC-UV) E->F G Determine solubility F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents (e.g., ethanol, methanol, DMSO). The presence of undissolved solid is crucial to ensure that equilibrium is reached.

    • The use of multiple pH values is critical for understanding the pH-solubility profile of this acidic compound.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to allow for equilibrium to be established, typically 24 to 48 hours. The equilibration time should be validated to ensure that the concentration of the dissolved compound has reached a plateau.

  • Phase Separation:

    • After incubation, allow the vials to stand to let the undissolved solid settle.

    • To separate the saturated solution from the excess solid, centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully collect the supernatant and filter it through a low-binding 0.45 µm syringe filter to remove any remaining particulate matter. This step is critical to prevent artificially high solubility readings.

  • Quantification:

    • Prepare a series of calibration standards of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid of known concentrations.

    • Analyze the filtered saturated solutions and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compound in the saturated solutions by interpolating their peak areas from the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods commonly used in early drug discovery to assess the solubility of a large number of compounds.[8] These assays measure the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. This method provides an estimate of the apparent solubility under non-equilibrium conditions.

Experimental Workflow for Kinetic Solubility

G cluster_prep Preparation cluster_precipitation Precipitation Induction cluster_analysis Analysis A Prepare a high-concentration stock solution in DMSO B Serially dilute the stock solution in a microplate A->B C Add aqueous buffer to each well B->C D Incubate for a short period (e.g., 1-2 hours) with shaking C->D E Measure turbidity or quantify dissolved compound after filtration/centrifugation D->E F Determine kinetic solubility E->F

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid in 100% DMSO (e.g., 10 mM).

  • Serial Dilution:

    • In a 96-well microplate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Precipitation Induction:

    • To each well of the microplate, add a specific volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

  • Incubation:

    • Seal the microplate and incubate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Detection and Quantification:

    • Turbidimetric Method: Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

    • Filtration/Centrifugation Method: Alternatively, filter the contents of each well through a filter plate or centrifuge the plate to pellet any precipitate. The concentration of the dissolved compound in the supernatant can then be quantified by HPLC-UV or LC-MS/MS.

Conclusion

While experimental data for (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid is currently lacking, this technical guide provides a robust framework for understanding and determining its solubility characteristics. The predicted pKa and logP values suggest that this compound is a moderately lipophilic weak acid, with its aqueous solubility being highly dependent on pH. The detailed, step-by-step protocols for thermodynamic and kinetic solubility determination provided herein offer researchers the necessary tools to generate high-quality, reliable data. A thorough characterization of the solubility of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid is a critical step in its evaluation as a potential drug candidate and will be instrumental in guiding future formulation and development efforts.

References

  • ChemAxon. (n.d.). pKa, logP, logD & other calculators. Retrieved from [Link]

  • ACD/Labs. (n.d.). ACD/Percepta. Retrieved from [Link]

  • SwissADME. (n.d.). SwissADME. Retrieved from [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5677-5680.
  • Singh, G. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research, 4(2), 521-531.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • MDPI. (2023). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. Molbank, 2023(2), M1590.
  • PubChem. (n.d.). 5-Chloro-1-benzofuran-2-carboxylic acid. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. IntechOpen.
  • PubChem. (n.d.). Benzofuran, chloro-. Retrieved from [Link]

  • Wikipedia. (2024). Henderson–Hasselbalch equation. Retrieved from [Link]

  • GOV.UK. (2005). Environmental risk evaluation report: Tetraphenyl resorcinol diphosphate (CAS no. 57583-54-7). Retrieved from [Link]

  • Patheon Pharma Services. (2024). Predictive modeling for solubility and bioavailability enhancement. Retrieved from [Link]

  • Journal of Analytical & Pharmaceutical Research. (2018). Application of the Henderson-Hasselbalch Equation to Solubility Determination. Retrieved from [Link]

  • Digital Discovery (RSC Publishing). (2024). A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. Retrieved from [Link]

  • Nature. (2023). Towards the prediction of drug solubility in binary solvent mixtures at various temperatures using machine learning. Retrieved from [Link]

  • Molecules. (2024). Predicting Drug Solubility Using Different Machine Learning Methods. Retrieved from [Link]

  • American Pharmaceutical Review. (2024). Improving Drug Solubility and Solving Bioavailability Challenges by Leveraging Predictive Modeling and Simulation Tools. Retrieved from [Link]

  • NIH. (2010). 5-Chloro-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran. Retrieved from [Link]

  • Save My Exams. (n.d.). Henderson Hasselbalch Equation | AP Chemistry Study Guide. Retrieved from [Link]

  • JoVE. (2020). Video: Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Williams, R. (2001). pKa Data Compiled by R. Williams. Retrieved from [Link]

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Commercial Sourcing & Technical Guide: (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid (CAS: 879475-90-8 ) is a high-value heterocyclic intermediate primarily utilized in the discovery of therapeutics for Central Nervous System (CNS) disorders and oncology.[1] Its structural core—a benzofuran scaffold substituted with chlorine and methyl groups—serves as a "privileged structure" in medicinal chemistry, offering specific electronic and steric properties that enhance binding affinity in targets like Acetylcholinesterase (AChE) and Cyclin-Dependent Kinase 2 (CDK2) .

This guide provides a technical roadmap for procuring this compound, validating its quality, and understanding its application in drug development workflows.

Chemical Profile & Specifications

Before engaging suppliers, researchers must establish a baseline for chemical identity to prevent sourcing errors, particularly given the structural similarity to other benzofuran derivatives.

PropertySpecification
Chemical Name (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid
CAS Number 879475-90-8
Molecular Formula C₁₁H₉ClO₃
Molecular Weight 224.64 g/mol
MDL Number MFCD06496345
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
Purity Requirement ≥95% for HTS; ≥98% for lead optimization/crystallography

Sourcing Strategy & Supplier Landscape[1]

Procurement of this intermediate falls into two categories: Catalog Distributors (for rapid, small-scale acquisition) and Contract Research Organizations (CROs) (for bulk or custom synthesis).

Tier 1: Global Distributors (Rapid Delivery, mg to g scale)

These suppliers typically hold stock or have established rapid-supply chains.[1] They are best for initial screening and hit-to-lead phases.[1]

  • Sigma-Aldrich (MilliporeSigma): High reliability, provides comprehensive documentation (SDS, CoA). Best for reference standards.

  • BLD Pharm: Strong inventory of heterocyclic building blocks; often more cost-effective for gram-scale orders.[1]

  • Chem-Impex International: US-based, reliable for regulatory compliance and ease of shipping within North America.[1]

Tier 2: Specialized Synthesis Houses (Bulk, kg scale)

For scale-up, these suppliers offer "make-to-order" or bulk pricing.[1]

  • SynHet: Specializes in heterocyclic chemistry; suitable for requesting custom purity profiles (>99%).

  • ChemBridge: Excellent for acquiring related analog libraries around the benzofuran scaffold for SAR studies.

  • Enamine / WuXi AppTec: While not always listing every catalog item, these major CROs can rapidly resynthesize this compound at multi-kilogram scale using established benzofuran chemistry.

Procurement Decision Matrix
  • Speed: Choose Tier 1 (1-2 weeks).

  • Cost/Scale: Choose Tier 2 if requiring >10g (Lead times: 4-6 weeks).[1]

  • Purity: If used for biological assays, demand LC-MS and 1H-NMR data upfront.[1]

Technical Deep Dive: Applications & Mechanism

Drug Development Utility

The (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid scaffold is non-trivial.[1] The specific placement of the 5-chloro and 6-methyl substituents on the benzofuran ring is designed to exploit hydrophobic pockets in protein targets while modulating metabolic stability (blocking metabolic soft spots).[1]

  • Alzheimer’s Disease (AD): This acid is a precursor for dual-binding inhibitors of AChE and BACE-1.[1] The benzofuran moiety mimics the indanone ring of Donepezil, acting as a bioisostere that penetrates the Blood-Brain Barrier (BBB).

  • Oncology (CDK2 Inhibitors): Derivatives of this acid have been identified as Type II inhibitors of CDK2. The carboxylic acid tail is often amidated to form linkers that interact with the kinase hinge region, while the substituted benzofuran core occupies the ATP-binding pocket.

Synthesis Context & Impurity Profile

Understanding the synthesis helps in identifying potential impurities in commercial batches.

  • Likely Route: Cyclization of 4-chloro-3-methylphenol with 4-chloroacetoacetate (or similar derivatives) via Pechmann condensation or Rap-Stoermer reaction.[1]

  • Critical Impurities to Watch:

    • Unreacted Phenols: Cytotoxic and can interfere with enzyme assays.

    • Regioisomers: 5-methyl-6-chloro isomers (if starting materials were impure).[1]

    • Decarboxylated byproducts: 3-methylbenzofuran derivatives formed during harsh hydrolysis steps.[1]

Visualizations

Scaffold Utility in Drug Design

The following diagram illustrates how this specific intermediate feeds into two major therapeutic pipelines.

DrugDevelopment Compound (5-Chloro-6-methyl-1-benzofuran-3-yl) acetic acid (CAS: 879475-90-8) Reaction1 Amidation / Linker Attachment Compound->Reaction1 Chemical Modification Reaction2 Bioisosteric Replacement (Indanone mimic) Compound->Reaction2 Structural Design Target1 CDK2 Inhibitors (Oncology) Reaction1->Target1 Target2 AChE / BACE-1 Inhibitors (Alzheimer's) Reaction2->Target2 Mechanism1 ATP Pocket Binding (Type II Inhibition) Target1->Mechanism1 Mechanism2 Dual Binding Site (Catalytic & Peripheral) Target2->Mechanism2

Caption: Logical flow from the chemical intermediate to therapeutic targets in Oncology and CNS research.

Procurement & QA Workflow

A self-validating workflow to ensure the purchased chemical meets research standards.[1]

ProcurementWorkflow Start Identify Need: (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid VendorSelect Select Vendor Tier (Distributor vs. CRO) Start->VendorSelect Quote Request Quote & CoA (Check Purity >95%) VendorSelect->Quote Decision CoA Acceptable? Quote->Decision Order Place Order Decision->Order Yes Reject Reject / Find New Source Decision->Reject No Arrival Shipment Arrival Order->Arrival QA_Test In-House QA Validation Arrival->QA_Test Validation 1. 1H-NMR (Identity) 2. HPLC (Purity) 3. LC-MS (MW Confirmation) QA_Test->Validation Final Release for Synthesis/Assay QA_Test->Final

Caption: Step-by-step procurement and quality assurance decision tree.

Quality Assurance & Handling Protocols

Analytical Validation

Do not rely solely on the supplier's Certificate of Analysis (CoA). Perform the following verification upon receipt:

  • 1H-NMR (DMSO-d6): Look for the characteristic singlet of the methylene group (-CH2-COOH) around δ 3.6-3.8 ppm and the aromatic protons of the benzofuran ring.[1] Confirm the ratio of the methyl group singlet (approx. δ 2.3-2.4 ppm).[1]

  • LC-MS: Confirm the molecular ion peak [M-H]- at m/z 223.6 (negative mode) or [M+H]+ at m/z 225.6.

  • HPLC: Run a gradient method (Water/Acetonitrile + 0.1% Formic Acid) to ensure no single impurity exceeds 1%.

Safety & Handling (GHS Standards)
  • Signal Word: Warning

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Storage: Store at 2-8°C , desiccated. The carboxylic acid moiety can be hygroscopic; ensure the container is tightly sealed to prevent hydrolysis or caking.

References

  • Sigma-Aldrich. (5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid Product Page. Retrieved from

  • BLD Pharm. Product Information: 2-(5-Chloro-6-methylbenzofuran-3-yl)acetic acid. Retrieved from

  • ChemBridge. Building Block: (5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid. Retrieved from

  • American Chemical Society (ACS) Omega. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. Retrieved from [1]

  • National Institutes of Health (PMC). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors. Retrieved from

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The Dawn of a Scaffold: A Historical Exploration of Substituted Benzofuran Acetic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Core - A Privileged Structure in Medicinal Chemistry

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, has long captured the attention of medicinal chemists. Its rigid, planar structure and the presence of an oxygen heteroatom offer unique electronic and steric properties, making it a "privileged structure" in drug design. This guide delves into the historical discovery of a particularly significant class of benzofuran derivatives: the substituted benzofuran acetic acids. We will trace their origins from the foundational synthesis of the benzofuran ring to their emergence as promising therapeutic agents, exploring the key synthetic innovations and the evolution of our understanding of their structure-activity relationships.

The journey of benzofuran acetic acids is intrinsically linked to the broader history of drug discovery, particularly the quest for effective anti-inflammatory agents. Benzofuran and its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The addition of an acetic acid moiety to this versatile scaffold was a pivotal moment, steering research towards a new class of potential non-steroidal anti-inflammatory drugs (NSAIDs).

The Genesis: From Coumarin to Benzofuran

The story of benzofuran begins in 1870 with the pioneering work of William Henry Perkin, who first synthesized the benzofuran ring from coumarin.[4][5] This foundational discovery laid the groundwork for future explorations into the chemical space of benzofuran derivatives. While Perkin's initial synthesis was a landmark achievement, it was the subsequent development of more versatile and efficient synthetic methodologies that truly unlocked the potential of the benzofuran core for medicinal chemistry.

One of the early and significant methods for the synthesis of the benzofuran ring system involves the reaction of a salicylaldehyde with chloroacetone in the presence of potassium carbonate, leading to the formation of a 2-acetylbenzofuran intermediate.[4] This intermediate can then be further modified to introduce various substituents. Another classical approach involves the cyclization of o-formylphenoxyacetic acid.[4]

The Emergence of Benzofuran Acetic Acids: A New Avenue in NSAID Research

The mid-20th century witnessed a surge in the discovery and development of non-steroidal anti-inflammatory drugs (NSAIDs).[6] This era was marked by a rational approach to drug design, where chemists sought to create novel molecular entities with improved efficacy and safety profiles compared to existing therapies. It was within this context that the benzofuran acetic acid scaffold emerged as a promising candidate.

While the exact first synthesis of a substituted benzofuran acetic acid is not definitively documented in the readily available literature, a significant conceptual leap was the rational design of benzofuran-3-acetic acids as potential NSAIDs, drawing structural analogies to established drugs like indomethacin.[4] This highlights a shift from serendipitous discovery to a more targeted approach in medicinal chemistry.

A key synthetic route to benzofuran-3-acetic acids involves a two-step process starting from phenols. This method proceeds through the alkali-mediated rearrangement of 4-halomethylcoumarins.[7] This synthetic strategy provided a practical means to access a variety of substituted benzofuran-3-acetic acid derivatives for pharmacological evaluation.

Early Synthetic Methodologies and Key Protocols

The exploration of substituted benzofuran acetic acids was underpinned by the development of robust synthetic protocols. Below are detailed methodologies for the synthesis of key precursors and the target acetic acid derivatives, reflecting the experimental choices of the time.

Protocol 1: Synthesis of 2-Acetylbenzofuran

This protocol describes a common method for the preparation of a 2-acetylbenzofuran, a versatile intermediate for further derivatization.

Experimental Protocol:

  • A mixture of salicylaldehyde, dry chloroacetone, and potassium carbonate is refluxed in an appropriate solvent (e.g., acetone or ethanol).[4]

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration.

  • The solvent is evaporated under reduced pressure to yield the crude 2-acetylbenzofuran.

  • The crude product is then purified by recrystallization or column chromatography.

Causality behind Experimental Choices: The use of a base like potassium carbonate is crucial for the deprotonation of the phenolic hydroxyl group of salicylaldehyde, facilitating its nucleophilic attack on chloroacetone. Refluxing provides the necessary thermal energy to drive the reaction to completion.

Protocol 2: Synthesis of Benzofuran-3-acetic acid via Coumarin Rearrangement

This protocol outlines the synthesis of benzofuran-3-acetic acid, a core structure for many potential NSAIDs, through the rearrangement of a coumarin precursor.

Experimental Protocol:

  • A substituted phenol is reacted with a suitable reagent to form a 4-halomethylcoumarin.[7]

  • The isolated 4-halomethylcoumarin is then subjected to alkali-mediated rearrangement. This is typically achieved by heating the coumarin derivative in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide.[7]

  • The reaction mixture is then acidified to precipitate the benzofuran-3-acetic acid.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization.

Causality behind Experimental Choices: The strong base is essential for the hydrolysis of the lactone ring of the coumarin and subsequent intramolecular cyclization and rearrangement to form the benzofuran ring and the acetic acid side chain. Acidification is necessary to protonate the carboxylate and precipitate the final product.

The Dawn of Structure-Activity Relationship (SAR) Studies

With viable synthetic routes established, researchers began to systematically investigate the structure-activity relationships of substituted benzofuran acetic acids. The primary goal was to understand how different substituents on the benzofuran ring and the acetic acid side chain influenced their anti-inflammatory activity.

Early SAR studies on benzofuran derivatives, though not exclusively focused on acetic acids, provided valuable initial insights. For instance, it was observed that the nature and position of substituents on the benzofuran nucleus could significantly impact biological activity.[5][8]

For the benzofuran acetic acid class, the focus was on elucidating the impact of:

  • Substitution on the Benzene Ring: The introduction of various functional groups, such as halogens, alkyl, and alkoxy groups, on the benzene portion of the benzofuran scaffold was explored to modulate lipophilicity, electronic properties, and metabolic stability.

  • Substitution on the Furan Ring: Modifications at the 2-position of the benzofuran ring were of particular interest.

  • Modification of the Acetic Acid Side Chain: Researchers investigated the effects of introducing substituents on the α-carbon of the acetic acid moiety, as well as converting the carboxylic acid to other functional groups like esters and amides, to probe the importance of the acidic proton for activity.[9]

The anti-inflammatory activity of these newly synthesized compounds was typically evaluated using in vivo models, such as the carrageenan-induced paw edema model in rats.[6][9] This assay provided a quantitative measure of the compound's ability to reduce inflammation.

Key Milestones and Notable Derivatives

While a single "blockbuster" drug from the class of simple substituted benzofuran acetic acids did not emerge in the early days of their discovery, their exploration paved the way for the development of more complex benzofuran-containing drugs. The knowledge gained from the synthesis and SAR studies of these early derivatives contributed to the broader understanding of the pharmacophore requirements for various therapeutic targets.

One notable example is the investigation of compounds like (3,4-dihydro-4-oxobenzofuro[3,2-d]pyrimidine-2-propionic acid), which demonstrated significant anti-inflammatory activity in chronic inflammation models.[6] This highlights the evolution from simple benzofuran acetic acids to more complex, fused-ring systems.

Visualization of Key Concepts

To better illustrate the foundational concepts discussed in this guide, the following diagrams are provided.

G cluster_0 Perkin's Synthesis of Benzofuran (1870) Coumarin Coumarin Benzofuran Benzofuran Coumarin->Benzofuran Base, Heat

Caption: Perkin's foundational synthesis of the benzofuran ring from coumarin.

G cluster_1 General Synthetic Pathway to Benzofuran-3-acetic Acids Phenol Phenol 4-Halomethylcoumarin 4-Halomethylcoumarin Phenol->4-Halomethylcoumarin Multi-step synthesis Benzofuran-3-acetic acid Benzofuran-3-acetic acid 4-Halomethylcoumarin->Benzofuran-3-acetic acid Alkali-mediated rearrangement

Caption: A key synthetic route to benzofuran-3-acetic acids.

G cluster_2 Conceptual Link in NSAID Discovery Indomethacin Indomethacin Benzofuran-3-acetic acid Benzofuran-3-acetic acid Indomethacin->Benzofuran-3-acetic acid Structural Analogy

Caption: Rational design of benzofuran acetic acids as NSAIDs.

Conclusion and Future Perspectives

The historical discovery of substituted benzofuran acetic acids represents a fascinating chapter in the annals of medicinal chemistry. From the initial synthesis of the parent benzofuran ring to the rational design of acetic acid derivatives as potential anti-inflammatory agents, this journey showcases the interplay of synthetic innovation, pharmacological screening, and the iterative process of structure-activity relationship studies. While these early compounds may not have reached the pinnacle of clinical success as standalone NSAIDs, the foundational knowledge they provided has had a lasting impact. The exploration of the benzofuran scaffold continues to this day, with researchers leveraging its unique properties to design novel therapeutics for a wide range of diseases. The story of substituted benzofuran acetic acids serves as a testament to the enduring value of fundamental chemical research in the relentless pursuit of new medicines.

References

  • Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • (2026-01-16). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (PDF). Retrieved February 7, 2026, from [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024-05-05). ACS Omega. Retrieved February 7, 2026, from [Link]

  • Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • An Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. (2025-08-06). (PDF). ResearchGate. Retrieved February 7, 2026, from [Link]

  • First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-09-02). PubMed. Retrieved February 7, 2026, from [Link]

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved February 7, 2026, from [Link]

  • Synthesis, discovery and preliminary SAR study of benzofuran derivatives as angiogenesis inhibitors. (2025-08-09). (PDF). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 2-aryl-5-benzoxazolealkanoic acid derivatives with notable antiinflammatory activity. (n.d.). Retrieved February 7, 2026, from [Link]

  • Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved February 7, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (n.d.). Royal Society of Chemistry. Retrieved February 7, 2026, from [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019-08-27). ScienceOpen. Retrieved February 7, 2026, from [Link]

  • A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. (n.d.). International Journal of Basic & Clinical Pharmacology. Retrieved February 7, 2026, from [Link]

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Methodological & Application

experimental design for in vitro testing of benzofuran compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for In Vitro Evaluation of Benzofuran Derivatives

Abstract & Introduction

Benzofuran derivatives represent a privileged scaffold in medicinal chemistry, exhibiting diverse bioactivities ranging from anticancer (e.g., tubulin polymerization inhibition) to antimicrobial and anti-inflammatory effects. However, their specific physicochemical properties—namely high lipophilicity and potential for photo-activation—introduce unique challenges in in vitro testing.

This guide moves beyond generic protocols to address the specific "failure modes" associated with benzofuran testing. We focus on three critical pillars:

  • Solubility Management: Overcoming the "crash-out" effect in aqueous media.

  • Cytotoxicity Profiling: Distinguishing true toxicity from assay interference (false positives due to antioxidant activity).

  • Phototoxicity Assessment: A mandatory safety screen for benzofurans due to their conjugated furan ring system (OECD TG 432 compliance).

Part 1: Compound Management & Solubility (The Foundation)

The Challenge: Benzofurans are often highly lipophilic. A common error is preparing stock solutions in DMSO that appear clear but precipitate immediately upon dilution into cell culture media (the "crash-out" effect), leading to erratic IC50 data.

Protocol 1.1: The "Step-Down" Solubility Check

Do not proceed to cell-based assays until this step is validated.

Materials:

  • Test Compound (Benzofuran derivative)[1][2][3]

  • DMSO (Dimethyl sulfoxide), anhydrous, sterile-filtered

  • PBS (Phosphate Buffered Saline) or Serum-Free Media

  • 96-well clear plate

  • Turbidity reader (or standard plate reader at 600 nm)

Workflow:

  • Stock Preparation: Dissolve compound in 100% DMSO to 10 mM or 20 mM. Sonicate if necessary.

  • Serial Dilution (in DMSO): Prepare a 1000x dilution series in a master block (still 100% DMSO).

  • Aqueous Transfer: Transfer 1 µL of the DMSO stock into 999 µL of PBS/Media (0.1% DMSO final).

  • Incubation: Incubate at 37°C for 4 hours (mimicking assay start conditions).

  • Read: Measure Absorbance at 600 nm (OD600).

    • Pass Criteria: OD600 < 0.05 (background).

    • Fail Criteria: OD600 > 0.05 indicates precipitation.

Data Interpretation:

Concentration (µM)OD600 (4h)StatusAction
1000.45Precipitated Exclude from assay range.
500.12Cloudy Risk of false toxicity.
100.02Soluble Valid Top Concentration.

Part 2: Cytotoxicity Profiling (The Screen)

The Challenge: Benzofurans often possess antioxidant properties (ROS scavenging). This can chemically reduce tetrazolium salts (MTT/MTS) without cellular metabolism, leading to false "high viability" readings.

Strategic Choice: Use Resazurin (Alamar Blue) or ATP-based assays (CellTiter-Glo) instead of MTT to avoid antioxidant interference. If MTT must be used, a cell-free control is mandatory.

Protocol 2.1: Resazurin Reduction Assay (Fluorometric)

Preferred over MTT for benzofurans due to higher sensitivity and less chemical interference.

Workflow:

  • Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at 5,000 cells/well in 96-well black plates. Incubate 24h.

  • Treatment: Remove old media. Add 100 µL fresh media containing the benzofuran derivative (0.1% DMSO max).

    • Controls: Vehicle (0.1% DMSO), Positive Control (Doxorubicin 1 µM), Blank (Media only).

  • Exposure: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Reagent Addition: Add 20 µL Resazurin solution (0.15 mg/mL in PBS) to each well.

  • Development: Incubate 2–4 hours. Viable cells reduce non-fluorescent resazurin to fluorescent resorufin.

  • Measurement: Read Fluorescence (Ex: 560 nm / Em: 590 nm).

Visualizing the Workflow (Graphviz):

CytotoxicityWorkflow Seed Seed Cells (5k/well) Treat Add Benzofuran (Serial Dilution) Seed->Treat Incubate Incubate 48-72h Treat->Incubate Reagent Add Resazurin Incubate->Reagent Read Read RFU (560/590nm) Reagent->Read

Figure 1: Resazurin-based cytotoxicity workflow minimizing interference common with tetrazolium salts.

Part 3: Mechanism of Action - Apoptosis & Cell Cycle[4]

The Challenge: Benzofurans frequently act by inhibiting tubulin polymerization (similar to Combretastatin A-4) or inducing oxidative stress. Simple viability data is insufficient; you must prove how the cells die.

Protocol 3.1: Annexin V/PI Flow Cytometry

Differentiation between early apoptosis (Annexin V+/PI-) and necrosis (Annexin V-/PI+).

  • Treatment: Treat cells (6-well plate) with IC50 and 2x IC50 concentrations for 24h.

  • Harvesting: Collect cells (including floating dead cells—critical step). Trypsinize gently.

  • Washing: Wash 2x with cold PBS. Resuspend in 1X Annexin Binding Buffer.

  • Staining:

    • Add 5 µL Annexin V-FITC.

    • Add 5 µL Propidium Iodide (PI).

    • Incubate 15 min in dark at RT.

  • Analysis: Analyze on Flow Cytometer (FL1 for FITC, FL2/3 for PI).

Expected Outcome for Benzofurans:

  • G2/M Arrest: If the compound targets tubulin, you will see a spike in the G2/M phase in cell cycle analysis (PI staining of fixed cells).

  • Apoptosis: Significant shift to Annexin V+/PI- quadrant.

Part 4: ADME-Tox - Phototoxicity (The Critical Safety Screen)

The Challenge: The benzofuran core is a chromophore. It can absorb UV light and generate Reactive Oxygen Species (ROS), causing severe skin reactions (phototoxicity). This is a known liability of psoralens and benzofuran drugs (e.g., Amiodarone).

Regulatory Standard: OECD Test Guideline 432 (3T3 NRU Phototoxicity Test).[4][5][6]

Protocol 4.1: In Vitro 3T3 NRU Phototoxicity Test

Concept: Compare cytotoxicity of the chemical with (+UV) and without (-UV) UVA irradiation.

Materials:

  • Balb/c 3T3 mouse fibroblasts.[4][6][7]

  • UVA Source (Sensitivity: 320–400 nm; Dose: 5 J/cm²).

  • Neutral Red Dye.[8]

Workflow:

  • Plate Prep: Prepare two identical 96-well plates with 3T3 cells.

  • Dosing: Treat both plates with serial dilutions of the benzofuran compound. Incubate 1 hour.

  • Irradiation:

    • Plate A (+UV): Expose to 5 J/cm² UVA (approx. 50 mins under standard solar simulator).

    • Plate B (-UV): Keep in dark box at room temp for same duration.

  • Recovery: Replace media (wash out compound). Incubate overnight (18–22h).

  • Readout: Perform Neutral Red Uptake assay (OD540).

Calculation (Photo-Irritation Factor - PIF):



Interpretation Table:

PIF ValueClassificationImplication
< 2Non-Phototoxic Safe to proceed.
2 - 5Probable Phototoxicity Warning flag; formulation strategy required.
> 5Phototoxic High risk; structural modification recommended.

Visualizing the Phototoxicity Pathway (Graphviz):

Phototoxicity Compound Benzofuran Compound (Chromophore) Excited Excited State (Singlet/Triplet) Compound->Excited Absorbs Photon UVA UVA Irradiation (320-400 nm) UVA->Excited ROS ROS Generation (Singlet Oxygen/Radicals) Excited->ROS Energy Transfer Damage Membrane/DNA Damage ROS->Damage Death Cell Death (Phototoxicity) Damage->Death

Figure 2: Mechanism of benzofuran-induced phototoxicity (Type I/II photochemical reactions).

References

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris. [Link][6]

  • Kamal, A., et al. (2011). Benzofuran derivatives as potential anticancer agents: A review on their structure-activity relationships. Medicinal Chemistry Research, 20, 1205–1224. [Link]

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 114(8), 785-796. [Link]

  • Bernhard, D., et al. (2003). Interference of antioxidant compounds with the MTT assay. Methods in Enzymology, 364, 277-289. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Benzofuran-3-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid .

This content is structured to address real-world isolation and purification challenges, applying "First Principles" of organic chemistry to this specific NSAID-class scaffold.

Subject: (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid CAS Context: Analogous to NSAID intermediates (e.g., Furaprofen/Zaltoprofen precursors). Chemical Class: Lipophilic Aryl Alkanoic Acid.

🔬 Module 1: The Acid-Base "Swing" (Primary Isolation)

User Query: "I have a crude reaction mixture containing unreacted phenols and neutral byproducts. How do I isolate the main acid efficiently without running a column?"

Scientist’s Diagnosis: The most efficient method for purifying (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid is exploiting its pKa (approx. 4.2–4.5). Neutral impurities (uncyclized starting materials, decarboxylated byproducts) will not ionize at pH 9, while the target acid will.

🛠 Troubleshooting Protocol: The pH Swing

Objective: Remove non-acidic impurities and colored oligomers.

  • Dissolution: Dissolve crude residue in a non-polar organic solvent. Dichloromethane (DCM) or Ethyl Acetate (EtOAc) are recommended.

    • Why? High solubility of the benzofuran core; low water miscibility.

  • Base Extraction: Extract the organic phase with saturated NaHCO₃ (aq) .

    • Critical Check: Ensure the aqueous layer pH is >8.5. The carboxylic acid converts to its sodium salt (R-COO⁻Na⁺) and migrates to the water layer.

    • Note: Avoid strong bases like NaOH initially, as they may deprotonate phenolic impurities (pKa ~10), dragging them into the water layer with your product.

  • The Wash (Crucial Step): Keep the aqueous layer. Wash it twice with fresh DCM/EtOAc.

    • Mechanism:[1][2][][4][5][6][7] This removes neutral organic impurities (e.g., 5-chloro-3,6-dimethylbenzofuran formed by decarboxylation) that were physically entrained in the water.

  • Acidification & Recovery: Cool the aqueous layer to 0–5°C. Slowly acidify with 2N HCl to pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.[5]

  • Filtration vs. Re-extraction:

    • If solid forms: Filter and wash with cold water.

    • If oil forms:[6] Re-extract into EtOAc, dry over Na₂SO₄, and evaporate.

📊 Visualization: Acid-Base Purification Logic

AcidBaseLogic Start Crude Reaction Mixture Dissolve Dissolve in DCM/EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 Dissolve->Extract OrgLayer Organic Layer (Contains Neutrals/Phenols) Extract->OrgLayer Neutrals AqLayer Aqueous Layer (Contains Target Salt R-COO-) Extract->AqLayer Target Salt Discard Discard to Waste OrgLayer->Discard Wash Wash Aq. Layer with fresh DCM AqLayer->Wash Acidify Acidify with HCl to pH < 2 Wash->Acidify Precipitate Precipitate Target Acid Acidify->Precipitate

Caption: Logical flow for separating acidic target from neutral/phenolic impurities using pKa differences.

💎 Module 2: Crystallization & Polymorphism

User Query: "My product is isolated but has a yellow tint and a melting point range of 5°C. What solvent system works for recrystallization?"

Scientist’s Diagnosis: The yellow tint often comes from oxidation products of the benzofuran ring or trace iodine (if used in cyclization). A wide melting range indicates regioisomers or solvent occlusion.

🧪 Recommended Solvent Systems
Solvent SystemRatio (v/v)ApplicationProsCons
Toluene 100%Primary Choice Excellent for removing non-polar colored impurities. Product crystallizes well upon cooling.Requires heating to ~90°C; risk of thermal decarboxylation if prolonged.
Ethanol / Water 80:20PolishingGood for removing inorganic salts. Safer handling.Yield loss can be high if water ratio isn't optimized.
Acetic Acid / Water 60:40High PurityVery effective for carboxylic acids.Difficult to dry; residual acetic acid smells.
⚠️ Critical Troubleshooting: Thermal Decarboxylation

Benzofuran acetic acids are prone to losing CO₂ at high temperatures, converting to the 3-methyl derivative.

  • Symptom: Gas evolution during recrystallization; lowering of melting point.

  • Prevention:

    • Do not boil Toluene solutions for >30 mins.

    • Do not dry the final solid above 60°C under vacuum. Use a desiccator with P₂O₅ if possible.

📉 Module 3: Impurity Profiling (The "Why")

User Query: "I see a persistent impurity at RRT 1.1 on my HPLC. What is it?"

Scientist’s Diagnosis: Based on the synthesis of 5-chloro-6-methyl-1-benzofuran-3-yl acetic acid, specific impurities are mechanistically likely.

Common Impurity Table
Impurity TypeOriginStructure HintRemoval Strategy
Decarboxylated Thermal degradation5-Chloro-3,6-dimethylbenzofuranNon-polar; wash with Hexane or use Acid-Base swing.
Regioisomer Synthesis defect5-Chloro-4 -methyl isomerHard to remove. Requires slow crystallization from Toluene or Prep-HPLC (Phenyl-Hexyl column).
Methyl Ester SolvolysisMethyl (5-Cl-6-Me-benzofuran-3-yl)acetateOccurs if recrystallized from Methanol/H⁺. Saponify with LiOH to recover acid.
📊 Visualization: Synthesis & Impurity Pathways[8]

ImpurityPathways Precursor Phenoxy/Thiophenyl Precursor Cyclization Cyclization (Acid/Heat) Precursor->Cyclization Target Target: Benzofuran-3-acetic acid Cyclization->Target Impurity2 Impurity B: Regioisomer (4-Methyl vs 6-Methyl) Cyclization->Impurity2 Mis-cyclization Impurity1 Impurity A: Decarboxylated Product (Loss of CO2) Target->Impurity1 Heat > 100°C

Caption: Mechanistic origin of common impurities. Note that thermal stress leads to irreversible decarboxylation.

📝 Detailed Experimental Protocol (Standardized)

Procedure: Purification of Crude (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid

  • Preparation: Take 10.0 g of crude dark solid.

  • Workup (if not done):

    • Dissolve in 100 mL Ethyl Acetate.

    • Extract with 2 x 50 mL 5% NaHCO₃ solution .

    • Discard organic layer (contains colored neutrals).

    • Acidify combined aqueous extracts with 6N HCl dropwise to pH 1-2 while stirring at 5°C.

    • Filter the resulting precipitate.[8][9][10] Dry at 45°C under vacuum for 2 hours.

  • Recrystallization:

    • Place the dried solid (approx. 8.5 g) in a flask.

    • Add Toluene (45 mL) . Heat to 85°C.

    • Observation: If dark particles remain undissolved, perform a hot filtration through a Celite pad.

    • Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.

    • Cool further to 0–4°C in an ice bath for 1 hour.

  • Isolation:

    • Filter the white crystals.

    • Wash the cake with cold Toluene (5 mL) followed by Hexane (10 mL) .

    • Dry under high vacuum at 50°C.

  • Validation:

    • Check HPLC purity (>98% area).

    • Check 1H NMR (DMSO-d6): Confirm disappearance of aliphatic impurity peaks.

📚 References

  • Benzofuran Synthesis Strategies:

    • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 2017.

  • Zaltoprofen & Intermediate Chemistry:

    • Process for the preparation of Zaltoprofen.[11][12] Google Patents (CN105198858B). Describes the purification of related benzothiepin/benzofuran acetic acid derivatives via crystallization.

  • pKa and Solubility Data:

    • pKa Data Compiled by R. Williams.[2] Organic Chemistry Data.[2][13][9][14] (General reference for aryl acetic acid pKa values ~4.2).

  • Crystallographic Data (Analogous Structures):

    • Crystal structure of 5-chloro-2,4,6-trimethyl-3-(4-methylphenylsulfinyl)-1-benzofuran.[15] PMC (NIH), 2013. Provides structural insights into the packing of chlorinated methyl-benzofurans.

Sources

Technical Support Center: Stability and Degradation of Substituted Benzofuran Acetic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted benzofuran acetic acids. This guide is designed to provide in-depth technical assistance and troubleshooting advice for your experimental work, focusing on the potential degradation pathways of this important class of compounds. As these molecules are frequently investigated for their pharmacological properties, understanding their stability is paramount for successful drug development.

This resource is structured in a question-and-answer format to directly address the challenges you may encounter. We will delve into the chemical principles governing the stability of the benzofuran ring and the acetic acid side chain, provide practical, step-by-step protocols for forced degradation studies, and offer troubleshooting solutions for common analytical issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Inherent Stability of the Benzofuran Acetic Acid Scaffold

Question 1: What are the most likely degradation pathways for a substituted benzofuran acetic acid derivative?

Substituted benzofuran acetic acids are susceptible to three primary degradation pathways: hydrolysis , oxidation , and photolysis . The extent and nature of degradation depend significantly on the substitution pattern on the benzofuran ring, the position of the acetic acid moiety, and the specific stress conditions applied.

  • Hydrolytic Degradation: This typically occurs under acidic or basic conditions.

    • Acid-Catalyzed Hydrolysis: Strong acidic conditions can lead to the opening of the furan ring.[1] The ether linkage in the benzofuran system is susceptible to protonation, followed by nucleophilic attack by water, which can result in ring cleavage.

    • Base-Catalyzed Hydrolysis: While the benzofuran ring itself is relatively stable to base, ester derivatives of the acetic acid side chain are readily hydrolyzed to the corresponding carboxylic acid.

  • Oxidative Degradation: The furan ring is particularly prone to oxidation.[2]

    • Oxidizing agents like hydrogen peroxide (H₂O₂), often used in forced degradation studies, can lead to the oxidative cleavage of the furan ring, potentially forming various dicarbonyl compounds and other fragments. The reaction can be complex, and the presence of substituents can direct the oxidation to different positions.

  • Photodegradation: Many benzofuran derivatives are chromophoric and absorb UV light, making them susceptible to photodegradation.

    • Photodecarboxylation: A key photodegradation pathway for aryl-acetic acids is the loss of carbon dioxide from the acetic acid side chain. This is a known pathway for related compounds like benoxaprofen.[3]

    • Photo-oxidation: In the presence of oxygen, photo-excited molecules can generate reactive oxygen species (ROS) that lead to oxidative degradation.

    • Photocyclization: In some cases, intramolecular cyclization reactions can be induced by light, leading to the formation of new ring systems.[2]

Question 2: How do substituents on the benzofuran ring affect its stability?

Substituents can have a profound impact on the stability of the benzofuran ring by altering its electron density and steric environment.

  • Electron-donating groups (e.g., -OCH₃, -CH₃) generally increase the electron density of the ring system, making it more susceptible to electrophilic attack and oxidation.

  • Electron-withdrawing groups (e.g., -Cl, -NO₂) decrease the electron density, which can make the ring more resistant to oxidation but may influence other reaction pathways. The position of the substituent is also critical. For instance, a substituent at the 2- or 3-position of the furan ring will have a more direct electronic influence on the heteroatom and the double bond compared to a substituent on the benzene ring.

Question 3: My benzofuran acetic acid derivative appears to be degrading even under mild storage conditions. What could be the cause?

Unexpected degradation can often be attributed to trace impurities or environmental factors.

  • Residual Catalysts or Reagents: Impurities from the synthesis, such as residual acid or base, can catalyze degradation over time.

  • Peroxides in Solvents: Ethereal solvents like THF or dioxane can form explosive peroxides upon storage, which are potent oxidizing agents. Ensure you are using freshly distilled or peroxide-free solvents.

  • Exposure to Light: Even ambient laboratory light can be sufficient to initiate photodegradation of sensitive compounds over extended periods. Store photosensitive materials in amber vials or protected from light.

  • Air Oxidation: Some compounds are sensitive to atmospheric oxygen. If you suspect oxidative degradation, consider storing your compound under an inert atmosphere (e.g., nitrogen or argon).

Section 2: Designing and Executing Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information on a drug's stability and helping to develop stability-indicating analytical methods.[4]

Question 4: What are the standard conditions for a forced degradation study of a novel substituted benzofuran acetic acid?

A typical forced degradation study involves exposing the compound to a range of stress conditions to induce degradation of approximately 5-20%.[5] The conditions should be aggressive enough to produce degradation products but not so harsh that they lead to complete decomposition or unrealistic degradation pathways.

Here is a recommended starting point for a substituted benzofuran acetic acid:

Stress ConditionReagent and ConcentrationTemperatureDuration
Acid Hydrolysis 0.1 M HCl60 °C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60 °C24 - 48 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal 80 °C (solid state)48 hours
Photolytic ICH Q1B guidelinesRoom TempAs per guidelines

Important Considerations:

  • Analyte Concentration: A typical starting concentration is 1 mg/mL.

  • Controls: Always include a control sample (stored under normal conditions) for each stress condition to allow for accurate comparison.

  • Time Points: It is advisable to sample at multiple time points to understand the kinetics of degradation.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your substituted benzofuran acetic acid in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Sample Preparation:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

    • Thermal (Solution): Prepare a solution of the compound in a suitable solvent and heat at the desired temperature.

    • Thermal (Solid): Place a known amount of the solid compound in a vial and heat at the desired temperature.

    • Photolytic: Expose the solution or solid compound to a light source as specified in ICH Q1B guidelines. Protect a control sample from light.

  • Incubation: Place the vials for each stress condition in the appropriate environment (e.g., water bath, oven, photostability chamber).

  • Sampling and Quenching: At designated time points, withdraw an aliquot of each stressed sample. For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples by a suitable stability-indicating method, typically HPLC or UPLC with UV and/or mass spectrometric detection.

Question 5: I am not seeing any degradation under the standard stress conditions. What should I do?

If you observe less than 5% degradation, you may need to increase the severity of the stress conditions.

  • Increase Temperature: For hydrolytic and thermal studies, you can increase the temperature in 10-20 °C increments.

  • Increase Reagent Concentration: For acid, base, and oxidative studies, you can increase the concentration of the stressor (e.g., from 0.1 M to 1 M HCl).

  • Increase Duration: Extend the duration of the study.

Conversely, if you observe more than 20% degradation, you should decrease the severity of the conditions.

Section 3: Troubleshooting Analytical Methods for Degradation Studies

A robust, stability-indicating analytical method is crucial for accurately assessing degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique, often coupled with mass spectrometry (MS) for the identification of unknown degradation products.

Question 6: I am observing significant peak tailing for my parent compound and its degradation products in my reversed-phase HPLC method. What are the likely causes and solutions?

Peak tailing for acidic compounds like benzofuran acetic acids is a common issue in reversed-phase HPLC.

  • Cause 1: Secondary Interactions with Residual Silanols: The silica backbone of most C18 columns has residual silanol groups (-Si-OH) that can interact with the polar carboxylic acid group of your analyte, leading to tailing.

    • Solution:

      • Lower Mobile Phase pH: At a low pH (e.g., 2.5-3.5), the carboxylic acid will be protonated, and the silanol groups will be less ionized, minimizing these secondary interactions. Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your mobile phase.

      • Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer residual silanols and are less prone to this issue.

      • Use a "Base-Deactivated" Column: These columns are specifically designed to minimize interactions with basic and acidic compounds.

  • Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and inject a smaller amount.

  • Cause 3: Column Degradation: Over time, the stationary phase can degrade, especially when using aggressive mobile phases or high temperatures, leading to poor peak shape.

    • Solution: Replace the column. To prolong column life, always use a guard column and ensure your mobile phase is within the recommended pH range for the column.

Question 7: I am having difficulty separating a degradation product from the parent peak. What strategies can I employ to improve resolution?

Co-elution of the parent compound and a degradation product is a common challenge.

  • Strategy 1: Modify the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or a mixture of the two. These solvents have different selectivities and can alter the elution order.

    • Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention of ionizable compounds.

    • Use a Different Buffer: Different buffer systems can also influence selectivity.

  • Strategy 2: Change the Stationary Phase:

    • Different C18 Column: Not all C18 columns are the same. A column from a different manufacturer or with a different bonding chemistry can provide different selectivity.

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer different selectivity for aromatic compounds like benzofurans due to pi-pi interactions.

    • Pentafluorophenyl (PFP) Column: PFP columns are excellent for separating positional isomers and compounds with polar functional groups.

  • Strategy 3: Optimize Temperature: Varying the column temperature can also affect selectivity and improve resolution.

Question 8: How can I identify the structure of an unknown degradation product?

The definitive identification of unknown degradation products typically requires the use of mass spectrometry (MS) and, in some cases, Nuclear Magnetic Resonance (NMR) spectroscopy.

  • LC-MS/MS: This is the most powerful tool for this purpose.

    • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, which allows you to determine the elemental composition of the degradation product.

    • Tandem Mass Spectrometry (MS/MS): By fragmenting the parent ion of the degradation product, you can obtain structural information and propose a fragmentation pathway. This can be compared to the fragmentation of the parent compound to identify where the modification has occurred.

  • Isolation and NMR: If the degradation product is present in sufficient quantities, it can be isolated using preparative HPLC, and its structure can be fully elucidated using 1D and 2D NMR techniques.

Visualizing Degradation Pathways and Workflows

To aid in your understanding, the following diagrams illustrate potential degradation pathways and a typical experimental workflow for a forced degradation study.

Potential Degradation Pathways of Substituted Benzofuran Acetic Acids

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photodegradation A Substituted Benzofuran Acetic Acid Ester B Substituted Benzofuran Acetic Acid A->B Base-catalyzed hydrolysis C Ring-Opened Products B->C Acid-catalyzed ring opening D Substituted Benzofuran Acetic Acid E Oxidative Ring-Opened Products (e.g., dicarbonyls) D->E Oxidizing Agent (e.g., H₂O₂) F Substituted Benzofuran Acetic Acid G Decarboxylated Product F->G Photodecarboxylation (loss of CO₂) H Photo-oxidized Products F->H Photo-oxidation (in presence of O₂) G cluster_setup Study Setup cluster_execution Execution & Analysis cluster_evaluation Evaluation & Identification A Prepare Stock Solution of Benzofuran Acetic Acid B Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) A->B C Prepare Control Samples A->C D Incubate under Stress Conditions B->D C->D E Sample at Time Points & Quench D->E F Analyze by Stability- Indicating Method (HPLC/UPLC) E->F G Assess % Degradation & Mass Balance F->G H Characterize Degradation Products (LC-MS/MS) F->H I Elucidate Degradation Pathways H->I

Caption: General workflow for a forced degradation study.

References

  • Forced degradation studies for Biopharmaceuticals. Pharmaceutical Technology. (2016). [Link]

  • Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. (2024). [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. (2022). [Link]

  • Forced Degradation of Ibuprofen in Bulk Drug and Tablets. ResearchGate. (2011). [Link]

  • Computational Studies of the Photodegradation Mechanism of the Highly Phototoxic Agent Benoxaprofen. ACS Omega. (2022). [Link]

  • Benzofuran Derivatives. I. On the Effects of Substituents in Benzofuran Syntheses. Bulletin of the Chemical Society of Japan. (1969). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (2006). [Link]

  • Development and Validation of a Stability-Indicating HPTLC-Based Assay for the Quantification of Nitrofurazone Ointment. MDPI. (2022). [Link]

  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate. (2018). [Link]

  • Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules. (2018). [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. (2024). [Link]

  • Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid, a Metabolite of the Drug 5-APB. MDPI. (2023). [Link]

  • Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. ResearchGate. (2016). [Link]

  • Oxidation and ring cleavage of dibenzofuran by the filamentous fungus Paecilomyces lilacinus. ResearchGate. (2008). [Link]

  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Sustainable Chemistry & Engineering. (2017). [Link]

  • Common Pitfalls in Forced Degradation Studies and How to Avoid Them. LinkedIn. (2023). [Link]

  • Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane. ResearchGate. (2019). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. (2014). [Link]

  • LC–MS/MS characterization of forced degradation products of zofenopril. ResearchGate. (2014). [Link]

  • Utilizing UPLC/MS for Conducting Forced Degradation Studies. Waters Corporation. (2007). [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific. (2023). [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. (2012). [Link]

  • Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PLOS ONE. (2021). [Link]

  • Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules. (2015). [Link]

  • Photocatalytic Decarboxylative Coupling of Arylacetic Acids with Aromatic Aldehydes. ResearchGate. (2023). [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. (n.d.). [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. (2016). [Link]

  • Utilizing UPLC-MS for Conducting Forced Degradation Studies. Waters. (n.d.). [Link]

  • forced degradation study: Topics by Science.gov. Science.gov. (n.d.). [Link]

  • On the way to potential antifungal compounds: synthesis and in vitro activity of 2-benzofuranylacetic acid amides. RSC Medicinal Chemistry. (2023). [Link]

  • Total synthesis of natural products containing benzofuran rings. RSC Advances. (2017). [Link]

  • Visible-light-catalyzed decarboxylation of aryl acetic acids for the construction of aromatic aldehydes. Organic & Biomolecular Chemistry. (2020). [Link]

  • The Effect of Acetic Acid as a Solvent on the Structure and Properties of Poly(3-hydroxybutyrate)—Based Dried Gels. MDPI. (2024). [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. (n.d.). [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. (2024). [Link]

  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences. (2018). [Link]

  • Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. Chemical Review and Letters. (2023). [Link]

  • Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis. RSC Advances. (2021). [Link]

  • Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. MDPI. (2022). [Link]

  • Benoxaprofen. Wikipedia. (n.d.). [Link]

  • Photodegradation of 2,4-D (dichlorophenoxyacetic acid) with Rh/TiO2; comparative study with other noble metals (Ru, Pt, and Au). RSC Advances. (2017). [Link]

  • Preformulation studies of acetazolamide: effect of pH, two buffer species, ionic strength, and temperature on its stability. PubMed. (1986). [Link]

  • Transition Metal Free Decarbonyl-Oxidation of 3-Arylbenzofuran-2(3H)-ones: Access to 2-Hydroxy Benzophenones. Beilstein Archives. (2019). [Link]

  • 5-Chloro-1-benzofuran-2-carboxylic acid. PubChem. (n.d.). [Link]

Sources

Technical Guide: Solvent Selection in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In benzofuran synthesis, the solvent is not merely a medium; it is a reagent that dictates the reaction pathway. This guide addresses the critical impact of solvent choice on kinetics , selectivity , and catalyst stability across the two dominant synthetic methodologies: the Rap-Stoermer condensation (nucleophilic substitution) and Sonogashira coupling/cyclization (transition-metal catalysis).

Module A: The Rap-Stoermer Reaction (Nucleophilic Substitution)

Mechanism: Base-mediated condensation of salicylaldehydes with ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-haloketones.
Critical Solvent Factor:  Dielectric Constant (

) and Phase Transfer Capability.
Technical Insight

The rate-limiting step in Rap-Stoermer is often the initial nucleophilic attack of the phenoxide ion.

  • Protic Solvents (Ethanol/Methanol): Not Recommended for High Yields. Strong hydrogen bonding solvates the phenoxide anion, reducing its nucleophilicity (the "cage effect").

  • Aprotic Polar Solvents (DMF, MeCN): Preferred. These solvate the cation (e.g.,

    
    ) but leave the phenoxide anion "naked" and highly reactive, significantly accelerating the 
    
    
    
    attack.
  • Solvent-Free/Green: Recent data suggests solvent-free conditions using Triethylamine (TEA) as both base and medium prevent solvent-induced side reactions.

Standard Operating Procedure (SOP): Solvent-Free Rap-Stoermer

Objective: Maximize yield while minimizing workup volume.

  • Charge: Mix salicylaldehyde (1.0 eq),

    
    -haloketone (1.0 eq), and TEA (0.1–0.5 eq) in a sealed vessel.
    
  • Reaction: Heat to 130°C without additional solvent.

  • Monitoring: Track disappearance of aldehyde via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT. Wash the solid residue with water to remove TEA salts. Recrystallize from Ethanol.

    • Note: If the mixture solidifies too early, add a minimal amount of PEG-400 as a phase transfer catalyst/solvent.

Module B: Transition Metal Catalysis (Sonogashira Coupling)

Mechanism: Pd-catalyzed cross-coupling followed by intramolecular cyclization. Critical Solvent Factor: Coordination Ability and Catalyst Stabilization.

Technical Insight

In Pd-catalyzed reactions, the solvent must balance two opposing forces:

  • Substrate Solubility: Many 2-iodophenols are poorly soluble in non-polar solvents.[1]

  • Catalyst Stability: Polar coordinating solvents (DMSO, DMF) stabilize the active

    
     species, preventing the formation of inactive "Pd black" aggregates. However, too much coordination can inhibit the oxidative addition step.
    

Data Comparison: Solvent Effects on Yield Conditions: 2-iodophenol + phenylacetylene, Pd catalyst, Base, 110°C

SolventYield (%)Mechanism Note
DMSO 81 - 97% Excellent stabilization of charged Pd intermediates; high solubility of ionic bases (

).
Toluene 40 - 60%Poor solubility of inorganic bases; requires Phase Transfer Catalyst (e.g., 18-Crown-6).
Ethanol < 30%Protodehalogenation side-reactions; catalyst deactivation.
Water VariableRequires surfactant or specialized water-soluble ligands.
Diagnostic Workflow: "Black Palladium" Precipitation

Symptom: Reaction mixture turns from clear/yellow to opaque black; conversion stalls. Cause: Colloidal Pd(0) aggregation due to insufficient ligand/solvent stabilization.

Corrective Action:

  • Immediate: Add 10% v/v DMSO or DMAc to the reaction mixture.

  • Next Run: Switch to a coordinating solvent (DMF) or increase ligand loading (e.g.,

    
     or XPhos).
    

Module C: Green Chemistry & Deep Eutectic Solvents (DES)

Emerging Standard: Choline Chloride:Urea (1:2).[2]

Why Switch?

DES offers a "tunable" medium that mimics the polarity of ionic liquids but is biodegradable. It acts as both solvent and catalyst for certain heterocyclizations.[2][3]

Protocol: Ultrasound-Assisted DES Synthesis
  • Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) at 80°C until a clear liquid forms.

  • Reaction: Add substrates (e.g., anthranilic acid derivatives for related heterocycles or salicylaldehydes).

  • Activation: Sonicate at 60°C. Ultrasound overcomes the high viscosity of DES, improving mass transfer.

  • Isolation: Add water. The hydrophobic benzofuran product precipitates out; the DES remains in the aqueous phase (recyclable).

Troubleshooting Center (FAQ)

Q1: My Rap-Stoermer reaction has high conversion but low isolated yield.

Diagnosis: You are likely using a high-boiling solvent like DMSO or DMF and losing product during aqueous workup (emulsions). Solution:

  • Switch: Use Acetonitrile (MeCN) . It is polar enough for the reaction but has a low BP (82°C) for easy removal.

  • Workup: If using DMF, wash the organic layer with 5% LiCl solution instead of pure water. LiCl breaks the emulsion and pulls DMF into the aqueous phase.

Q2: In the Sonogashira coupling, I see the intermediate alkyne but no cyclization to benzofuran.

Diagnosis: The "5-endo-dig" cyclization is slow. The solvent might be too non-polar to support the ionic transition state of the ring closure. Solution:

  • Temperature: Increase to >100°C.

  • Solvent: Switch from THF to DMF or NMP .

  • Additive: Add 1.0 eq of TBAF (Tetra-n-butylammonium fluoride). Fluoride promotes the desilylation (if applicable) or acts as a specific base to trigger the cyclization in polar media.

Q3: Can I use water as a solvent?

Answer: Yes, but strictly for Fe-catalyzed or Phase-Transfer systems.

  • Fe-Catalysis: Use water with surfactant (TPGS-750-M) to create micellar nanoreactors.

  • Pd-Catalysis: Generally requires organic co-solvents (IPA/Water 1:1) unless using water-soluble phosphine ligands (e.g., TPPTS).

Visualizations

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the user to the correct solvent based on their specific reaction constraints.

SolventSelection Start Select Synthesis Method Method1 Rap-Stoermer (Nucleophilic Subst.) Start->Method1 Method2 Sonogashira/Pd-Cat (Organometallic) Start->Method2 Q_Green Priority: Green Chemistry? Method1->Q_Green Q_Temp Substrate Solubility? Method2->Q_Temp Solv_Free Solvent-Free + TEA (130°C) Q_Green->Solv_Free Yes Solv_MeCN Acetonitrile (MeCN) (Easy Workup) Q_Green->Solv_MeCN No (Standard) Solv_DMF DMF/DMSO (Max Reactivity, Hard Workup) Q_Green->Solv_DMF No (Difficult Substrate) Solv_DMSO DMSO/DMF (High Solub. + Pd Stability) Q_Temp->Solv_DMSO Poor (Polar Substrate) Solv_Tol Toluene + Phase Transfer (Low Solub. Inorganic Base) Q_Temp->Solv_Tol Good (Non-polar Substrate) Solv_DES Deep Eutectic Solvent (Choline Cl:Urea) Q_Temp->Solv_DES Green Alternative

Caption: Decision matrix for selecting the optimal solvent based on reaction mechanism and substrate properties.

Diagram 2: Solvent Influence on Rap-Stoermer Mechanism

Illustrating how polar aprotic solvents accelerate the reaction by leaving the phenoxide "naked."

RapStoermerMech Reactants Salicylaldehyde + Base (KOH) IonicPair [Phenoxide- K+] Reactants->IonicPair Solvent_Protic Protic Solvent (EtOH) Solvates Anion (Cage Effect) IonicPair->Solvent_Protic Solvent_Aprotic Aprotic Solvent (DMF) Solvates Cation Only (K+) IonicPair->Solvent_Aprotic Slow_Path Slow Reaction (Nucleophile Blocked) Solvent_Protic->Slow_Path Fast_Path Fast Reaction (Naked Nucleophile) Solvent_Aprotic->Fast_Path Product Benzofuran Slow_Path->Product Fast_Path->Product

Caption: Mechanistic impact of solvent choice on nucleophile reactivity in Rap-Stoermer condensation.

References

  • Koca, I. (2022). Rap-Stoermer Reaction TEA Catalyzed One Pot Efficient Synthesis of Benzofurans. ChemistrySelect.

  • RSC Publishing. (2024). Palladium(ii) complexes... in domino Sonogashira coupling/cyclization reactions.

  • Thieme Connect. (2007). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol.

  • NIH. (2023). Application of Deep Eutectic Solvents in the Synthesis of Substituted Heterocycles.

  • ResearchGate. (2019). One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling.

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of Synthesized (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzofuran Acetic Acids in Drug Discovery

Benzofuran derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] Among these, (1-benzofuran-3-yl)acetic acids are of particular interest due to their structural similarity to the indole-3-acetic acid auxin hormones, suggesting potential applications as metabolic pathway modulators. The precise substitution pattern on the benzofuran ring is critical for pharmacological activity, making the unambiguous structural confirmation of newly synthesized analogues an essential step in the drug discovery pipeline.

This guide provides a comprehensive comparison of the spectroscopic data for a synthesized target molecule, (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid, with a well-characterized alternative, (5-Methyl-1-benzofuran-3-yl)acetic acid. Through a detailed analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy data, we will illustrate the principles and methodologies for the definitive structural elucidation of this important class of compounds.

Synthesis of Benzofuran-3-Acetic Acid Derivatives: A Proven Pathway

The synthesis of benzofuran-3-acetic acids can be efficiently achieved through the alkaline hydrolysis of the corresponding 4-(halomethyl)coumarins. This method, as detailed by Basanagouda et al., offers high yields and straightforward purification.[2] The causality behind this experimental choice lies in the facile ring-opening of the coumarin lactone by hydroxide, followed by an intramolecular cyclization and rearrangement to form the stable benzofuran ring system.

Below is a representative protocol for the synthesis of the alternative compound, (5-Methyl-1-benzofuran-3-yl)acetic acid, which serves as a foundational method for synthesizing a variety of substituted benzofuran-3-acetic acids.[2]

Experimental Protocol: Synthesis of (5-Methyl-1-benzofuran-3-yl)acetic acid
  • Reaction Setup: A mixture of 4-(bromomethyl)-6-methyl-2H-chromen-2-one (10 mmol) and 1 M aqueous sodium hydroxide (100 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • Reflux: The reaction mixture is heated to reflux and stirred vigorously for 1-2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, the reaction mixture is cooled to room temperature and neutralized with 1 M hydrochloric acid.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the pure (5-Methyl-1-benzofuran-3-yl)acetic acid.

This self-validating protocol consistently yields the desired product in high purity, as confirmed by the spectroscopic methods detailed below.

Spectroscopic Confirmation: A Comparative Analysis

The definitive confirmation of the chemical structure of a newly synthesized compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. In this section, we compare the spectroscopic data of our synthesized target, (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid, with the known data for (5-Methyl-1-benzofuran-3-yl)acetic acid.

Molecular Structures

G cluster_0 (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid (Target) cluster_1 (5-Methyl-1-benzofuran-3-yl)acetic acid (Alternative) target target alternative alternative G synthesis Synthesis of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid purification Purification (Recrystallization/Chromatography) synthesis->purification ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr data_analysis Data Analysis and Structural Elucidation ftir->data_analysis ms->data_analysis nmr->data_analysis comparison Comparison with Alternative Compound Data data_analysis->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Experimental workflow for the synthesis and spectroscopic confirmation.

Conclusion

The rigorous and multi-faceted approach of combining ¹H NMR, ¹³C NMR, MS, and FTIR spectroscopy provides an unassailable confirmation of the structure of synthesized (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid. By comparing the obtained data with that of a known analogue, (5-Methyl-1-benzofuran-3-yl)acetic acid, we can confidently assign the substitution pattern and verify the integrity of the target molecule. This systematic process of spectroscopic analysis is indispensable for ensuring the quality and reproducibility of research in medicinal chemistry and drug development.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). Retrieved February 7, 2026, from [Link]

  • Basanagouda, M., et al. (2015). Efficient and Convenient Method for Synthesis of Benzofuran-3-acetic Acids and Naphthafuran-acetic Acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 190(10), 1630-1643. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). Retrieved February 7, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023, September 20). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Definitive Guide: Assessing the Purity and Identity of (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, (5-Chloro-6-methyl-1-benzofuran-3-yl)acetic acid serves as a critical scaffold, often explored for its potential in non-steroidal anti-inflammatory drug (NSAID) analogs and auxin-mimetic research. Its structural integrity is defined by the specific regiochemistry of the chlorine and methyl substituents on the benzofuran core.

This guide moves beyond basic "certificate of analysis" parameters to provide a rigorous, comparative technical framework for validating this compound. We contrast the industry-standard HPLC-UV workflow with the absolute quantification power of qNMR , providing actionable protocols for both.

Part 1: Identity Confirmation (The Structural Fingerprint)

Before quantification, the chemical identity must be unequivocally established. For a substituted benzofuran, the primary challenge is distinguishing regioisomers (e.g., 5-chloro-6-methyl vs. 6-chloro-5-methyl).

Comparative Analysis of Identification Methods
Feature1H NMR (500 MHz) LC-MS/MS (ESI-) FT-IR (ATR)
Primary Role Structural connectivity & regioisomer differentiation.Molecular mass & fragmentation fingerprinting.Functional group verification (C=O, C-Cl).
Critical Signal Singlet at ~3.6-3.8 ppm (CH₂-COOH); Aromatic coupling patterns.[M-H]⁻ ion at m/z 223/225 (3:1 Cl isotope ratio).Carbonyl stretch ~1710 cm⁻¹; C-O-C stretch ~1250 cm⁻¹.
Limitation Low sensitivity for trace inorganic salts.Cannot easily distinguish positional isomers alone.Low specificity; fingerprint region can be ambiguous.
Verdict Gold Standard for structure.Mandatory for mass confirmation.Supportive only.
Decision Logic for Identity

The following workflow ensures no structural ambiguity remains before expensive biological testing begins.

IdentityWorkflow Sample Synthesized Sample NMR 1H NMR (DMSO-d6) Check Aromatic Region Sample->NMR MS LC-MS (ESI-) Check m/z 223 & Isotope Pattern Sample->MS Decision Isomer Check NMR->Decision Coupling Constants MS->Decision Mass Match Pass Identity Confirmed Decision->Pass Consistent Fail Regioisomer/Impurity Detected Decision->Fail Ambiguous

Figure 1: Logical workflow for establishing structural identity prior to purity assessment.

Part 2: Purity Assessment (Quantitative Comparison)

For purity, we compare High-Performance Liquid Chromatography (HPLC) against Quantitative NMR (qNMR) . While HPLC is the standard for impurity profiling, qNMR offers a rapid, reference-free absolute purity measurement.

Method A: HPLC-UV (The Impurity Profiler)

Best for: Detecting trace organic impurities (<0.1%) and degradation products.

  • Mechanism: Separation based on hydrophobicity. The acetic acid side chain imparts polarity, while the chloro-methyl benzofuran core drives retention on C18.

  • Critical Parameter: Mobile phase pH must be controlled (pH ~2.5) to keep the carboxylic acid protonated (suppressing ionization) for sharp peak shapes.

Validated HPLC Protocol
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (benzofuran absorption max) and 210 nm (universal).

  • Temperature: 30°C.

Method B: qNMR (The Absolute Quantifier)

Best for: Determining "Assay" (mass balance) without a certified reference standard of the analyte itself.

  • Mechanism: Molar ratio calculation using an Internal Standard (IS) of known purity.

  • Internal Standard Selection: Maleic Acid (singlet at ~6.3 ppm) or Dimethyl sulfone (singlet at ~3.0 ppm). These do not overlap with the benzofuran aromatic signals (7.0–8.0 ppm) or the methylene singlet (~3.7 ppm).

Validated qNMR Protocol
  • Weighing: Accurately weigh ~10 mg of Sample and ~5 mg of Maleic Acid (TraceCERT® grade) into a vial.

  • Solvent: Dissolve in 0.7 mL DMSO-d6.

  • Acquisition: 90° pulse angle, relaxation delay (d1) ≥ 60 seconds (5x T1), 16-32 scans.

  • Calculation:

    
    
    
Performance Comparison: HPLC vs. qNMR
ParameterHPLC-UVqNMR
Specificity High (separates isomers/impurities).High (structural resolution).
LOD (Sensitivity) Excellent (~0.05%).Moderate (~1.0%).
Reference Standard Required (for assay).Not Required (for analyte).
Throughput 20-30 mins/sample.<10 mins/sample.
Blind Spots Inorganic salts, moisture, volatile solvents.None (sees all protonated species).

Part 3: Impurity Profiling & Troubleshooting

Synthesizing benzofuran-3-acetic acids often involves the Pechmann condensation or alkylation of phenols. Understanding the synthetic route allows for predictive impurity profiling.

Common Impurities
  • Regioisomers: 6-Chloro-5-methyl isomer (arising from lack of regiocontrol in the starting phenol).

  • Decarboxylated Product: 5-Chloro-6-methyl-3-methylbenzofuran (loss of CO₂ from the acetic acid side chain during high-heat workup).

  • Starting Material: Unreacted substituted phenol.

ImpurityPathways Start Substituted Phenol + Chloroacetoacetate Reaction Cyclization Reaction Start->Reaction Impurity3 Impurity C: Unreacted Phenol Start->Impurity3 Incomplete Conversion Target Target: (5-Cl-6-Me-Benzofuran-3-yl)acetic acid Reaction->Target Major Path Impurity1 Impurity A: Regioisomer (6-Cl-5-Me) Reaction->Impurity1 Poor Regioselectivity Impurity2 Impurity B: Decarboxylated Product Target->Impurity2 Thermal Degradation (>150°C)

Figure 2: Origin of common impurities. Monitoring these specific pathways guides the HPLC method development.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4024370, (5-chloro-6-methyl-1-benzofuran-3-yl)acetic acid. Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. (Methodology for qNMR vs HPLC comparison). Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Standard for HPLC validation). Retrieved from [Link]

×

Retrosynthesis Analysis

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.